Glycine-2-13C Ethyl Ester Hydrochloride
Overview
Description
Glycine-2-13C Ethyl Ester Hydrochloride: is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of glycine, where the carbon-2 position is labeled with the stable isotope carbon-13. This compound is often used in studies involving metabolic pathways, protein synthesis, and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Glycine-2-13C Ethyl Ester Hydrochloride typically involves the esterification of glycine with ethanol in the presence of hydrogen chloride. The process can be summarized as follows:
Raw Materials: Glycine and ethanol.
Reaction: Glycine reacts with ethanol in the presence of hydrogen chloride to form this compound.
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, with a conversion rate of over 92% .
Chemical Reactions Analysis
Types of Reactions: Glycine-2-13C Ethyl Ester Hydrochloride can undergo various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Conversion back to glycine and ethanol in the presence of water and acid or base.
Substitution: Reaction with nucleophiles to replace the ethyl ester group.
Common Reagents and Conditions:
Esterification: Ethanol and hydrogen chloride.
Hydrolysis: Water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Glycine and ethanol.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine-2-13C Ethyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of glycine into various biochemical pathways.
Biology: Employed in protein synthesis studies to understand the role of glycine in peptide formation.
Mechanism of Action
The mechanism of action of Glycine-2-13C Ethyl Ester Hydrochloride involves its incorporation into metabolic pathways where glycine plays a role. The labeled carbon-13 allows researchers to track its movement and transformation within biological systems. This compound can interact with enzymes and other molecular targets involved in protein synthesis and other biochemical processes .
Comparison with Similar Compounds
Glycine-13C2,15N Ethyl Ester Hydrochloride: Another stable isotope-labeled glycine derivative used in similar research applications.
Glycine Ethyl Ester Hydrochloride: The non-labeled version of the compound, used in peptide synthesis and other chemical reactions.
Glycine Methyl Ester Hydrochloride: A similar ester derivative of glycine, used in different synthetic applications.
Uniqueness: Glycine-2-13C Ethyl Ester Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and transformations of glycine is crucial .
Biological Activity
Glycine-2-13C Ethyl Ester Hydrochloride (CAS Number 58420-91-0) is a stable isotope-labeled derivative of glycine, primarily used in metabolic studies and drug development. This compound has garnered attention due to its potential applications in pharmacokinetics, metabolic profiling, and as a tracer in biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₄H₈ClN₁O₂ |
Molecular Weight | 140.57 g/mol |
Solubility | Very soluble in water |
LogP | 1.01 |
PSA (Polar Surface Area) | 52.32 Ų |
This compound functions as a metabolic tracer due to its stable carbon isotope labeling. The incorporation of the 13C isotope allows for precise tracking of metabolic pathways in vivo and in vitro. It is particularly useful in studies involving:
- Amino Acid Metabolism : Glycine plays a crucial role in various metabolic processes, including the synthesis of proteins and neurotransmitters.
- Pharmacokinetics : The compound can be utilized to assess the absorption, distribution, metabolism, and excretion (ADME) properties of drugs that share similar metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent when incorporated into drug formulations. Its derivatives have been linked to enhanced efficacy against various pathogens, including bacteria and viruses .
- Cellular Signaling : Glycine is known to influence neurotransmitter systems and has been implicated in modulating synaptic transmission and neuronal signaling pathways. This includes interactions with GABA receptors, which are critical for inhibitory neurotransmission .
- Metabolic Tracing : Studies utilizing this compound have demonstrated its effectiveness in tracing metabolic pathways of glycine-related compounds, providing insights into their bioavailability and metabolic fates .
Study on Metabolic Profiling
A study published in the journal Ann Pharmacother explored the effects of deuterium substitution on the pharmacokinetics of pharmaceuticals, highlighting how stable isotopes like Glycine-2-13C can alter metabolic profiles and enhance drug efficacy . The findings suggest that isotopic labeling can provide significant insights into drug metabolism.
Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of glycine derivatives against pathogenic strains. The study reported that glycine ethyl ester derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in antibiotic development .
Properties
IUPAC Name |
ethyl 2-aminoacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTWXQXDMWILOF-FJUFCODESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747867 | |
Record name | Ethyl (2-~13~C)glycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58420-91-0 | |
Record name | Ethyl (2-~13~C)glycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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